Sarcolysin

Catalog No.
S542470
CAS No.
531-76-0
M.F
C13H18Cl2N2O2
M. Wt
305.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sarcolysin

CAS Number

531-76-0

Product Name

Sarcolysin

IUPAC Name

2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

InChI

InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)

InChI Key

SGDBTWWWUNNDEQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

solubility

Soluble in DMSO

Synonyms

4-(Bis(2-chloroethyl)amino)phenylalanine, Alkeran, L-PAM, Medphalan, Melphalan, Merphalan, Mustard, Phenylalanine, Phenylalanine Mustard, Sarcolysine, Sarkolysin

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl

The exact mass of the compound Sarcolysin is 304.0745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties:

Early research explored sarcolysin's potential as an anti-cancer agent. It was believed to work by damaging the DNA of rapidly dividing cancer cells []. However, due to its severe side effects and the development of more effective treatments, sarcolysin is not used clinically for cancer treatment.

Despite this, sarcolysin remains a valuable research tool for studying cancer development and DNA repair mechanisms. Scientists use it to induce DNA damage in cell cultures, allowing them to investigate how cells respond and repair the damage []. This knowledge can be crucial for developing new cancer therapies that target these repair mechanisms.

Mutagenesis Research:

Sarcolysin's ability to damage DNA also makes it a useful tool in mutagenesis research. Mutations are changes in the genetic code that can lead to the development of new traits or diseases. Scientists use sarcolysin to induce mutations in cells and organisms, allowing them to study the effects of mutations and how they arise []. This research contributes to our understanding of evolution, genetic diseases, and the development of resistance to drugs and other environmental agents.

Sarcolysin is a synthetic derivative of phenylalanine and belongs to the class of bifunctional alkylating agents. Its chemical structure is characterized by the presence of two chloroethyl groups attached to an amino acid backbone, which allows it to induce DNA cross-linking. This mechanism is crucial for its anticancer properties, as it interferes with DNA replication and transcription processes .

Sarcolysin's antitumor activity is primarily attributed to its alkylating properties. It becomes activated in the body, forming a highly reactive intermediate that can alkylate nucleophilic groups on DNA []. This alkylation disrupts DNA structure and function, hindering cell division and inducing cell death in rapidly dividing cancer cells [].

Sarcolysin is a cytotoxic drug with significant safety concerns. Due to its alkylating nature, it can also damage healthy cells, leading to various side effects like nausea, vomiting, bone marrow suppression, and increased risk of secondary malignancies [].

  • Toxicity: Sarcolysin is classified as a hazardous material due to its toxicity [].
  • Flammability: Non-flammable
  • Reactivity: Can react with water and light, decomposing over time [].

Sarcolysin primarily functions through interstrand cross-linking of DNA. This reaction occurs when the chloroethyl groups react with nucleophilic sites on DNA bases, particularly at the N7 position of guanine. This binding leads to the formation of covalent bonds between DNA strands, thereby inhibiting proper DNA function and ultimately leading to cell death in rapidly dividing cancer cells .

The chemical reaction can be summarized as follows:

  • Formation of DNA cross-links:
    DNA+SarcolysinDNA Sarcolysin adducts\text{DNA}+\text{Sarcolysin}\rightarrow \text{DNA Sarcolysin adducts}

Sarcolysin exhibits significant cytotoxicity against various cancer cell lines. Its mechanism involves disrupting cellular processes by binding to DNA and preventing replication. Studies have shown that sarcolysin can induce apoptosis in tumor cells, making it a valuable agent in chemotherapy regimens . Additionally, it has been observed to cause side effects such as hemotoxicity and hepatotoxicity, which are important considerations in its clinical use .

Sarcolysin can be synthesized through several methods, typically involving the reaction of phenylalanine derivatives with chloroethylamine. The synthesis process generally includes:

  • Protection of amino groups on phenylalanine.
  • Alkylation using chloroethylamine.
  • Deprotection to yield the final product.

This multi-step synthetic route allows for the production of pure sarcolysin suitable for pharmaceutical applications .

Sarcolysin is primarily used as an anticancer agent, particularly in treating conditions such as multiple myeloma and advanced ovarian cancer. Its ability to induce DNA damage makes it effective against various malignancies. Furthermore, research is ongoing into its potential use in combination therapies to enhance efficacy while minimizing resistance .

Studies have shown that sarcolysin interacts with various biological molecules, particularly proteins involved in DNA repair mechanisms. By inhibiting these proteins, sarcolysin enhances its cytotoxic effects on cancer cells. Additionally, research indicates that sarcolysin may have synergistic effects when used alongside other chemotherapeutic agents .

Several compounds share structural or functional similarities with sarcolysin. Below is a comparison highlighting their unique characteristics:

Compound NameStructure TypeMechanism of ActionUnique Features
MelphalanAlkylating agentInterstrand cross-linking of DNAUsed primarily for multiple myeloma
NitrosoureaAlkylating agentForms DNA adductsEffective against brain tumors
ChlorambucilAlkylating agentBinds to guanine in DNALess toxic than other alkylators
DacarbazineAlkylating agentMethylates DNAUsed in combination therapies

Sarcolysin's unique aspect lies in its specific targeting of tumor cells through amino acid transport mechanisms, which differentiates it from other alkylating agents that may not have this specificity .

Physical State and Appearance

Sarcolysin exists as a solid crystalline compound at room temperature and standard atmospheric pressure [1]. The compound typically appears as needles when crystallized from methanol, exhibiting a characteristic crystal habit that reflects its molecular packing arrangement [1]. The crystalline form demonstrates the compound's ability to form ordered structures through intermolecular interactions, particularly hydrogen bonding between the amino acid backbone and the aromatic ring system.

The molecular structure of sarcolysin consists of a phenylalanine backbone with two chloroethyl groups attached to the para-position of the benzene ring via a nitrogen atom [2] [3] [4]. This structural arrangement creates a zwitterionic character under physiological conditions, with the amino group capable of protonation and the carboxyl group capable of deprotonation [4] [5]. The compound's molecular formula is C₁₃H₁₈Cl₂N₂O₂, with a molecular weight of 305.20 g/mol and an exact mass of 304.0745 g/mol [2] [3] [4].

Elemental analysis reveals the compound's composition as 51.16% carbon, 5.94% hydrogen, 23.23% chlorine, 9.18% nitrogen, and 10.48% oxygen [2]. This composition reflects the significant contribution of chlorine atoms to the overall molecular weight, which is crucial for the compound's alkylating properties and biological activity.

Melting Point and Thermal Stability

The melting point of sarcolysin has been reported as 180.5°C [1], indicating substantial thermal stability under normal storage and handling conditions. However, this melting occurs with decomposition, suggesting that the compound undergoes thermal degradation at or near its melting point rather than exhibiting true thermodynamic melting [1]. The hydrochloride salt form of sarcolysin demonstrates a slightly lower melting point range of 168-170°C [6], which is consistent with the general observation that salt forms often exhibit different thermal properties compared to their free base counterparts.

The thermal decomposition behavior of sarcolysin is characteristic of compounds containing labile functional groups, particularly the bis(chloroethyl)amino moiety. At elevated temperatures, the compound likely undergoes elimination reactions involving the chloroethyl groups, leading to the formation of reactive intermediates and ultimately to degradation products [1]. This thermal instability necessitates careful temperature control during storage and handling to maintain compound integrity.

The predicted boiling point of sarcolysin is 473.1±45.0°C [1], though this value is theoretical since the compound decomposes well below this temperature. The large uncertainty range reflects the difficulty in accurately predicting boiling points for thermally labile compounds that decompose prior to reaching their theoretical boiling point.

Solubility Profile in Various Solvents

Sarcolysin exhibits poor aqueous solubility, which is characteristic of many nitrogen mustard compounds [7]. The compound is insoluble in water, presenting challenges for formulation and administration in clinical applications. This poor water solubility is attributed to the hydrophobic nature of the aromatic ring system combined with the lipophilic chloroethyl substituents, which outweigh the hydrophilic contributions of the amino acid backbone.

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), making this solvent commonly used in research applications for stock solution preparation [7]. DMSO's ability to solubilize sarcolysin likely results from its strong hydrogen bonding capacity and high dielectric constant, which can effectively solvate both the polar and nonpolar regions of the molecule.

Methanol serves as an effective solvent for sarcolysin, as evidenced by the compound's ability to form well-defined needle crystals from methanolic solutions [1]. This suggests favorable interactions between the compound and methanol molecules, possibly through hydrogen bonding involving the amino acid functional groups and the methanol hydroxyl group.

Limited data are available for sarcolysin's solubility in other common organic solvents such as ethanol, acetone, and chloroform [7]. Further systematic solubility studies would be valuable for understanding the compound's behavior in various solvent systems and for developing appropriate formulation strategies.

Partition and Distribution Coefficients

The partition coefficient data for sarcolysin provide insights into its lipophilicity and potential for membrane permeation. The compound exhibits an AlogP value of 1.93 [8], indicating moderate lipophilicity that balances hydrophobic and hydrophilic characteristics. This value suggests that sarcolysin possesses sufficient lipophilicity to cross biological membranes while maintaining adequate aqueous solubility for biological activity.

The octanol-water partition coefficient (log P) is a critical parameter for understanding drug distribution and bioavailability [9] [10]. For sarcolysin, the moderate lipophilicity suggested by the AlogP value indicates that the compound may exhibit reasonable membrane permeability without excessive accumulation in lipid compartments. This property is important for the compound's therapeutic efficacy and pharmacokinetic profile.

The polar surface area of sarcolysin is 66.56 Ų [8], which falls within the range typically associated with good oral bioavailability according to Lipinski's rule of five. The compound contains eight rotatable bonds [8], indicating moderate molecular flexibility that may influence its binding interactions with biological targets and its ability to adopt various conformational states.

Acid-Base Characteristics and pKa Values

Sarcolysin contains both acidic and basic functional groups, giving it amphoteric characteristics typical of amino acid derivatives [11] [12]. The predicted pKa value of 2.12±0.10 [1] likely corresponds to the carboxyl group, indicating that this group will be predominantly deprotonated under physiological pH conditions. This low pKa value is consistent with the electron-withdrawing effects of the substituted aromatic ring system, which would stabilize the carboxylate anion.

The amino group in sarcolysin would be expected to have a pKa value in the typical range for aliphatic amines (approximately 9-10), though specific experimental determination would be required for precise values [11] [12]. At physiological pH (7.4), the compound would exist predominantly as a zwitterion, with the carboxyl group deprotonated and the amino group protonated.

The amphoteric nature of sarcolysin influences its solubility behavior, membrane permeation characteristics, and interactions with biological targets. The ionization state of the compound can be manipulated through pH adjustment, which may be exploited in formulation development to optimize solubility and stability.

Stability Under Various Environmental Conditions

Sarcolysin demonstrates good stability under normal storage conditions when properly handled and stored [7]. The compound is stable at room temperature in air, though protection from light and moisture is recommended to prevent potential degradation reactions. For short-term storage, refrigeration at 2-8°C is adequate, while long-term storage requires freezer conditions at -20°C [7].

The compound's stability is pH-dependent, with potential for hydrolysis under both acidic and basic conditions [13] [14]. Hydrolytic degradation may occur through attack on the chloroethyl groups or the amino acid backbone, leading to loss of alkylating activity. The carboxylic acid group is generally stable under mild acidic conditions but may undergo decarboxylation under more severe conditions.

Light exposure should be minimized during storage and handling, as photolytic degradation may occur [13]. The aromatic ring system and the chloroethyl groups are potentially susceptible to photochemical reactions that could lead to compound degradation and loss of biological activity.

Thermal stability studies indicate that sarcolysin begins to decompose at temperatures above 180°C [1], making it stable under normal storage and handling conditions but requiring careful temperature control during any processing steps that might involve elevated temperatures.

The compound's stability profile necessitates storage in dark, cool, and dry conditions to maintain its integrity over extended periods. Proper storage conditions are critical for maintaining the compound's alkylating activity and ensuring reproducible experimental results in research applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Tiny needles (from methanol). (NTP, 1992)

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

304.0745332 g/mol

Monoisotopic Mass

304.0745332 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Melting Point

356 to 358 °F (decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A960M0G5TP

Pharmacology

Sarcolysin is the isomeric form of melphalan, with alkylating activity. Sarcolysin crosslinks DNA, thereby causing an inhibition in DNA replication and eventually a reduction in cellular proliferation.

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

Other CAS

531-76-0
148-82-3
13045-94-8

Wikipedia

Sarcolysin

Dates

Last modified: 08-15-2023
1: Boldyrev IA, Grechishnikova IV, Pavlova IuB, Molotkovskiĭ IuG. [Synthesis and properties of fluorescently-labelled triglyceride, derivative of the antineoplastic agent sarcolysin]. Bioorg Khim. 2004 Jan-Feb;30(1):80-3. Russian. PubMed PMID: 15040307.
2: Gullbo J, Wallinder C, Tullberg M, Lövborg H, Ehrsson H, Lewensohn R, Nygren P, Luthman K, Larsson R. Antitumor activity of the novel melphalan containing tripeptide J3 (L-prolyl-L-melphalanyl-p-L-fluorophenylalanine ethyl ester): comparison with its m-L-sarcolysin analogue P2. Mol Cancer Ther. 2003 Dec;2(12):1331-9. PubMed PMID: 14707274.
3: Mironiuk TA, Korsakov MV, Reztsova VV, Kon'kov SA, Zhdanova EA, Krasnov VP, Filov VA. [Chemobiokinetics of sarcolysin and its peptides with glutaminic acid]. Vopr Onkol. 2000;46(5):583-7. Russian. PubMed PMID: 11202192.
4: Roboz J, Jiang J, Holland JF, Bekesi JG. Selective tumor apoptosis by MF13, L-prolyl-L-m-[bis(chloroethyl)amino]-phenylalanyl-L-norvaline ethyl ester, a new sarcolysin containing tripeptide. Cancer Res. 1997 Nov 1;57(21):4795-802. PubMed PMID: 9354441.
5: Kozlov AM, Korchagina EIu, Vodovozova EL, Bovin NV, Molotkovskiĭ IuL, Syrkin AB. [Enhancement of antineoplastic activity of sarcolysin by the means of transforming it into lipid derivative and incorporating into liposomal membranes containing carbohydrate vector]. Biull Eksp Biol Med. 1997 Apr;123(4):439-41. Russian. PubMed PMID: 9190189.
6: Vodovozova EL, Nikol'skiĭ PIu, Mikhalev II, Molotkovskiĭ IuG. [Lipid derivatives of sarcolysin, methotrexate and rubomycin]. Bioorg Khim. 1996 Jul;22(7):548-56. Russian. PubMed PMID: 8992961.
7: Ehrsson H, Lewensohn R, Wallin I, Hellström M, Merlini G, Johansson B. Pharmacokinetics of peptichemio in myeloma patients: release of m-L-sarcolysin in vivo and in vitro. Cancer Chemother Pharmacol. 1993;31(4):265-8. PubMed PMID: 8422688.
8: Grokhovskiĭ SL, Gottikh BP, Zhuze AL. [Ligands possessing affinity to specific DNA base pair sequences. IX. Synthesis of netropsin and distamycin A analogs having sarcolysin residues or a platinum(II) atom]. Bioorg Khim. 1992 Apr;18(4):570-83. Russian. PubMed PMID: 1323966.
9: Hansson J, Lewensohn R, Ringborg U. Cytotoxicity and DNA cross-linking induced by peptide conjugated m-L-sarcolysin in human melanoma cells. Anticancer Res. 1991 Sep-Oct;11(5):1725-30. PubMed PMID: 1768043.
10: Lewensohn R, Ehrsson H, Hansson J, Ringborg U. Increased toxicity and DNA cross-linking by peptide bound m-L-sarcolysin (Peptichemio) as compared to melphalan and m-L-sarcolysin in human melanoma cell lines. Anticancer Res. 1991 Jan-Feb;11(1):321-4. PubMed PMID: 2018366.
11: Lewensohn R, Fernberg JO, Ehrsson H, Merlini G. Efficacy of peptide bound m-L-sarcolysin (peptichemio) on melphalan resistant human myeloma cells in vitro. Med Oncol Tumor Pharmacother. 1991;8(4):265-9. PubMed PMID: 1820493.
12: Lewensohn R, Hansson J, Ringborg U, Ehrsson H. Differential DNA cross-linking and cytotoxicity in PHA-stimulated human lymphocytes exposed to melphalan, m-L-sarcolysin and peptichemio. Eur J Cancer Clin Oncol. 1987 Jun;23(6):783-8. PubMed PMID: 3653195.
13: Popov DV. Antitumor activity of sarcolysin containing crosslinked copolymers in mice. Neoplasma. 1985;32(3):375-9. PubMed PMID: 4022198.
14: Ringborg U, Lambert B, Lewensohn R, Turesson I. DNA-damage in human cells treated with the closely related alkylating agents peptichemio, m-L-sarcolysin and melphalan. Eur J Cancer Clin Oncol. 1981 Sep;17(9):991-6. PubMed PMID: 7198989.
15: Morasca L, Erba E. In vitro cytotoxicity of peptichemio compared to melphalan and meta-DL-sarcolysin. Eur J Cancer. 1980 Aug;16(8):1105-9. PubMed PMID: 7439225.
16: Strigun LM, Konovalova NP. [The participation of the adrenal catecholamine system of tumor-bearing rats in sarcolysin-mediated effect]. Vopr Onkol. 1980;26(6):54-9. Russian. PubMed PMID: 7385730.
17: Balitsky KP, Veksler IG, Tsapenko VF, Kavetsky RE. The effect of the preparation "Peptichemio" on leukopoiesis and experimental tumours of animals compared with that of sarcolysin and thiophosphamide. G Ital Chemioter. 1980 Jan-Jun;27(1):1-5. PubMed PMID: 6793439.
18: Kostadinov DA, Ancheva MN, Popov DV. Effect of a sarcolysin-containing polymer on the the lymphatic tissues and immune response to sheep red blood cells. Biomedicine. 1979 Jul;31(4):85-6. PubMed PMID: 486690.
19: Presnov MA, Konovalova AL, Romanova LF, Sofina ZP, Stetsenko AI. Chemotherapy of transplantable mouse tumors with cis-dichlorodiammineplatinum(II) alone and in combination with sarcolysin. Cancer Treat Rep. 1978 May;62(5):705-12. PubMed PMID: 657156.
20: Struchkov VA, Bergol'ts VV. [Effect of sarcolysin and asalin on the incorporation of thymidine-H3 in the DNA of sarcoma 45 and tissues of tumor-bearing rats]. Biull Eksp Biol Med. 1976 May;81(5):589-91. Russian. PubMed PMID: 947383.

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